Cas no 2171739-73-2 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobutanoic acid)

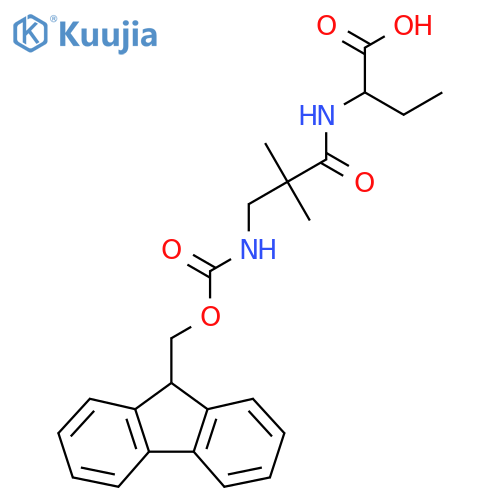

2171739-73-2 structure

商品名:2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobutanoic acid

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobutanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobutanoic acid

- 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]butanoic acid

- 2171739-73-2

- EN300-1486579

-

- インチ: 1S/C24H28N2O5/c1-4-20(21(27)28)26-22(29)24(2,3)14-25-23(30)31-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,4,13-14H2,1-3H3,(H,25,30)(H,26,29)(H,27,28)

- InChIKey: LECWKWRIGCRMDO-UHFFFAOYSA-N

- ほほえんだ: O(C(NCC(C)(C)C(NC(C(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 424.19982200g/mol

- どういたいしつりょう: 424.19982200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 31

- 回転可能化学結合数: 9

- 複雑さ: 642

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 105Ų

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1486579-5.0g |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]butanoic acid |

2171739-73-2 | 5g |

$9769.0 | 2023-06-06 | ||

| Enamine | EN300-1486579-10000mg |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]butanoic acid |

2171739-73-2 | 10000mg |

$14487.0 | 2023-09-28 | ||

| Enamine | EN300-1486579-500mg |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]butanoic acid |

2171739-73-2 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1486579-1000mg |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]butanoic acid |

2171739-73-2 | 1000mg |

$3368.0 | 2023-09-28 | ||

| Enamine | EN300-1486579-0.1g |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]butanoic acid |

2171739-73-2 | 0.1g |

$2963.0 | 2023-06-06 | ||

| Enamine | EN300-1486579-100mg |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]butanoic acid |

2171739-73-2 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1486579-0.25g |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]butanoic acid |

2171739-73-2 | 0.25g |

$3099.0 | 2023-06-06 | ||

| Enamine | EN300-1486579-1.0g |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]butanoic acid |

2171739-73-2 | 1g |

$3368.0 | 2023-06-06 | ||

| Enamine | EN300-1486579-50mg |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]butanoic acid |

2171739-73-2 | 50mg |

$2829.0 | 2023-09-28 | ||

| Enamine | EN300-1486579-250mg |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]butanoic acid |

2171739-73-2 | 250mg |

$3099.0 | 2023-09-28 |

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobutanoic acid 関連文献

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

2171739-73-2 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobutanoic acid) 関連製品

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 55290-64-7(Dimethipin)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量